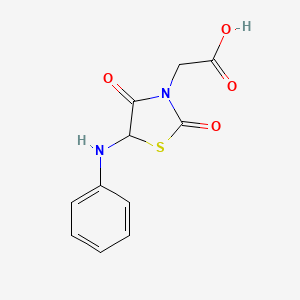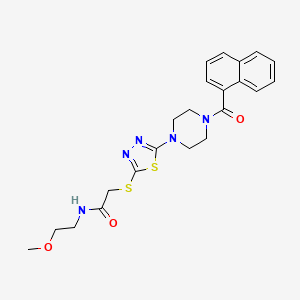![molecular formula C10H14N2O B2701459 2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine CAS No. 250217-26-6](/img/structure/B2701459.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine” is an N-alkylpyrrolidine that consists of N-methylpyrrolidine bearing a pyridin-3-yl substituent at position 2 . It is also known as nicotine . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, compounds were obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine .Molecular Structure Analysis
The molecular formula of “2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine” is C10H14N2 . The IUPAC Standard InChI is InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 .Chemical Reactions Analysis
The pyrrolidine ring in “2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine” can undergo various chemical reactions. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of “2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine” is 162.2316 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Coordination Chemistry and Biological Sensing
Derivatives of pyridine-based ligands, including those related to "2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine," have been extensively utilized in coordination chemistry. These compounds serve as versatile ligands forming complexes with metallic elements. Such complexes exhibit unique properties, including luminescent behavior which is applicable in biological sensing. For instance, luminescent lanthanide compounds derived from these ligands have shown potential in bio-imaging and sensing applications due to their ability to emit light upon excitation, which can be used to detect or track biological processes in vivo (Halcrow, 2005).
Organic Synthesis and Natural Product Derivation
In the realm of organic chemistry, the structural motif present in "2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine" is instrumental in synthesizing diverse organic compounds. Techniques such as oxidative decarboxylation and beta-iodination of amino acids have been employed to generate 2,3-disubstituted pyrrolidines and piperidines. These methodologies allow for the introduction of various functional groups, leading to compounds with significant biological activity or those that serve as precursors to more complex natural products. Such synthetic strategies enhance the arsenal of organic chemists in drug discovery and the synthesis of biologically active molecules (Boto et al., 2001).
Electrosynthesis and Material Science
The electrosynthetic application of pyrrole derivatives has led to the development of conductive polymers with significant potential in material science. For example, polypyrrole thin films, synthesized through the electrochemical oxidation of pyrrole in various solvents including ionic liquids, have shown promising electrochemical activity. These materials are studied for their potential use in electronic devices, sensors, and other applications where conductive polymers are advantageous. The morphology and electrochemical properties of these films can be tailored by adjusting the synthesis conditions, offering a broad range of applications in advanced materials science (Viau et al., 2014).
Environmental Remediation and Sensing
Research into the degradation of hazardous organic compounds has demonstrated the effectiveness of certain pyridine derivatives in environmental remediation. Techniques such as sonochemical degradation, utilized in combination with various oxidants, have been explored for the treatment of toxic compounds like 3-Methylpyridine. These methods aim to minimize the environmental impact of hazardous substances by transforming them into less harmful products. The study of such degradation processes is crucial for the development of efficient and environmentally friendly waste treatment solutions (Daware & Gogate, 2020).
特性
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-7-5-9(8-12)13-10-4-2-3-6-11-10/h2-4,6,9H,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDHHAHLVCSNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

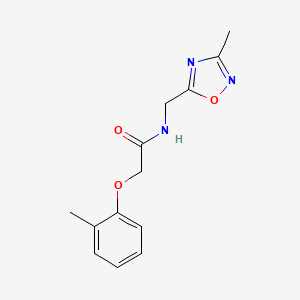
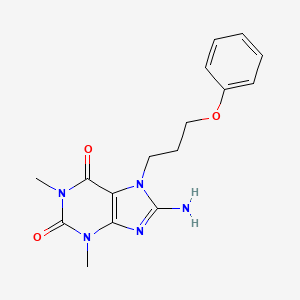
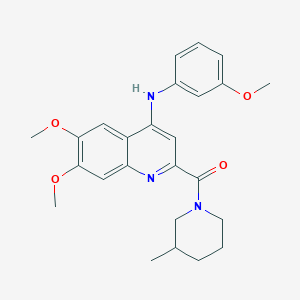
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/no-structure.png)

![6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2701386.png)
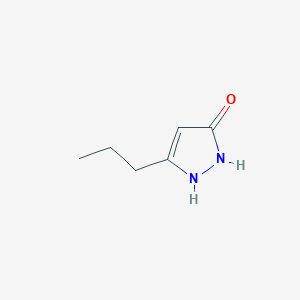

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701390.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)
